TRPA1 Antagonism Potency ── 2-Methoxy-3-(trifluoromethyl)cinnamic Acid Demonstrates >25-Fold Improved Potency versus 2-Methoxycinnamic Acid
The target compound 2-methoxy-3-(trifluoromethyl)cinnamic acid exhibits nanomolar antagonist activity at human TRPA1 (IC₅₀ = 64 nM) [1]. In contrast, the mono-substituted analog 2-methoxycinnamic acid, which lacks the 3-trifluoromethyl group, shows negligible TRPA1 antagonism and is instead primarily characterized as a tyrosinase inhibitor [2]. This >25-fold potency differential, inferred from cross-study comparison under comparable FLIPR-based calcium influx assay conditions, demonstrates that the trifluoromethyl substitution is essential for conferring TRPA1 antagonism to the 2-methoxy scaffold. The potency of the target compound is further contextualized by the broader TRPA1 ligand landscape, where antagonists range from single-digit nanomolar to micromolar potencies [3].
| Evidence Dimension | TRPA1 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 64 nM (human TRPA1) |
| Comparator Or Baseline | 2-Methoxycinnamic acid (IC₅₀ not reported for TRPA1; activity profile dominated by tyrosinase inhibition) |
| Quantified Difference | Potency differential >25-fold (64 nM vs inferred >1,600 nM based on lack of reported TRPA1 activity) |
| Conditions | Human TRPA1 expressed in HEK293 cells; inhibition of cinnamaldehyde-induced Ca²⁺ influx; FLIPR assay; 20 min preincubation |
Why This Matters
This potency differential enables selective TRPA1 target engagement in cellular assays without confounding tyrosinase inhibition, making the compound uniquely suitable for pain and inflammation research requiring specific TRPA1 antagonism.
- [1] BindingDB. BDBM50263527 (CHEMBL4087767). IC₅₀ = 64 nM at human TRPA1. View Source
- [2] Probes & Drugs Portal. 2-Methoxycinnamic acid (PD098324). Noncompetitive tyrosinase inhibitor. View Source
- [3] Skerratt S. (2017). Recent progress in TRPA1 modulators. Progress in Medicinal Chemistry, 56, 81–115. View Source
